9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride
Description
This compound belongs to the pyrrolo[2,1-b]quinazoline family, characterized by a fused bicyclic system combining pyrrolidine and quinazoline moieties. The 9-oxo group contributes to the molecule’s polarity and reactivity.
Properties
IUPAC Name |
9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPLGAIVVWDYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of biopharmaceutical activities.
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic. The mode of action is likely dependent on the specific biological activity exhibited by the compound.
Biochemical Pathways
It is known that quinazoline and quinazolinone derivatives can affect a broad range of biological pathways due to their diverse biological activities.
Biological Activity
The compound 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide; hydrochloride is a member of the pyrroloquinazoline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide; hydrochloride is with a molecular weight of approximately 226.67 g/mol. The structure features a pyrroloquinazoline core, which is known for its diverse biological activities.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₄O·HCl |
| Molecular Weight | 226.67 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and water |
Cytotoxicity
Recent studies have indicated that derivatives of pyrroloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related compounds has shown varying degrees of cytotoxicity against breast (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. The IC50 values provide insight into the potency of these compounds.
Table 2: Cytotoxicity Data of Pyrroloquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4a | MCF-7 | >50 |
| 4b | B16 | 25 |
| 4c | sEnd.2 | 15 |
The mechanisms by which pyrroloquinazolines exert their cytotoxic effects may involve the inhibition of tubulin polymerization and interference with cellular signaling pathways. Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
In addition to their anticancer properties, pyrroloquinazolines have been evaluated for antimicrobial activity. For example, certain derivatives have shown promise against strains of Plasmodium falciparum, although many were found to be inactive at concentrations below 10 μM.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated a series of pyrroloquinazoline derivatives for their anticancer activity. Among them, compound 4h , substituted with specific phenyl groups, demonstrated significant cytotoxicity against multiple cancer cell lines, indicating that structural modifications can enhance biological activity.
Case Study 2: Antimalarial Properties
Another investigation focused on the antimalarial potential of these compounds against chloroquine-sensitive strains of Plasmodium falciparum. The results indicated that while some derivatives showed activity, most did not meet the threshold for effective treatment.
Scientific Research Applications
9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride is a synthetic pyrroloquinazoline compound with a complex bicyclic structure. The presence of a keto group (9-oxo), a dihydropyrrole unit, and a carbohydrazide functionality suggests potential reactivity and interactions with various biological targets. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological assays and potential therapeutic applications.
Scientific Research Applications
The applications of this compound span several fields:
- Biological Assays : Due to its enhanced solubility, the hydrochloride salt form is well-suited for use in biological assays.
- Potential Therapeutic Applications : The presence of various functional groups suggests it may be useful in therapeutic applications.
- Binding Affinity and Inhibitory Effects : Interaction studies focus on its binding affinity and inhibitory effects on various biological targets.
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-Oxo-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide | Similar pyrroloquinazoline structure | Exhibits different biological activity profiles |
| Ethyl 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate | Contains an ethyl ester | May show enhanced solubility due to ester functionality |
| Quinazoline derivatives | General class of compounds | Varying biological activities based on substitutions |
Comparison with Similar Compounds
Structural Analogues within the Pyrrolo[2,1-b]quinazoline Family
Key Observations:
- Substituent Impact: The carbohydrazide group in the target compound distinguishes it from analogs with carboxylic acid () or amino groups (), offering unique reactivity (e.g., hydrazide-mediated metal chelation or condensation reactions).
- Salt Forms: Hydrochloride salts (target compound, ) improve solubility compared to neutral analogs like deoxyvasicinone .
- Biological Relevance: While deoxyvasicinone is a natural alkaloid, synthetic derivatives like the target compound may be optimized for drug development .
Heterocyclic Analogues with Related Pharmacological Activity
Key Observations:
- Mechanistic Differences : Licofelone’s pyrrolo[2,1-b]pyrazoline core enables dual enzyme inhibition, contrasting with the target compound’s quinazoline-based structure .
- Complexity vs.
Key Observations:
- Quality Control: The target compound’s purity is critical, as seen in fluoroquinolone impurity profiles ().
- Synthetic Utility : Derivatives like tert-butyl pyrrolo-carboxylates () demonstrate the versatility of pyrrolo-heterocycles in medicinal chemistry.
Q & A
What are effective synthetic routes for 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride?
Level: Basic
Methodological Answer:
The synthesis of pyrrolo-quinazoline derivatives typically involves cyclization reactions. For example, analogous compounds like 2,3-dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione are synthesized by reacting 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with phosphorus pentasulfide in m-xylene under reflux, followed by purification via recrystallization (e.g., hexane) . Similar strategies can be adapted for the target compound, substituting appropriate reagents (e.g., carbohydrazide instead of phosphorus pentasulfide). Key parameters include solvent choice (polar aprotic solvents for cyclization) and temperature control to prevent side reactions.
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- 1H NMR : Essential for confirming proton environments and structural integrity. For example, pyrrolo-quinazoline derivatives exhibit distinct aromatic proton signals (δ 7.4–8.7 ppm) and methylene/methyl group resonances (δ 2.2–4.5 ppm) .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. The title compound’s analogs (e.g., 2,3-dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione) show planar pyrimidine rings and envelope-shaped pyrrolic rings, validated via single-crystal diffraction (space group R3c) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns, as demonstrated for ofloxacin impurities using high-quality curated datasets .
How can researchers resolve contradictions in NMR or crystallographic data for this compound?
Level: Advanced
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Maps coupling networks to assign ambiguous signals .
- Variable-Temperature NMR : Identifies temperature-dependent conformational changes.
- Crystallographic Reanalysis : Compare experimental X-ray data (e.g., torsion angles, planarity) with computational models (DFT). For example, deviations >0.1 Å in bond lengths suggest refinement errors or polymorphism .
What computational methods aid in predicting the compound’s reactivity or binding properties?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For pyrrolo-quinazolines, DFT aligns with observed π-π stacking interactions (centroid distances ~3.7 Å) in crystal structures .
- Molecular Docking : Screens potential biological targets (e.g., kinase inhibitors) by modeling interactions with active sites. Use software like AutoDock Vina, parameterized with crystallographic data from related compounds .
How should hygroscopicity or stability issues be managed during storage?
Level: Basic
Methodological Answer:
- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in airtight containers to prevent hydrolysis or oxidation .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC-PDA to detect degradation products. Impurities like ofloxacin N-oxide hydrochloride (a related compound) require stringent humidity control .
What strategies optimize regioselective functionalization of the pyrrolo-quinazoline core?
Level: Advanced
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic substitution to specific positions (e.g., C-6 or C-8).
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions enable C–C bond formation at electron-deficient positions, as demonstrated for decarboxylated hydrazides of pyrrolo[1,2-a]quinazolines .
- Solvent Effects : Pyridine enhances regioselectivity in decarboxylation reactions compared to acetic acid or DMF .
How can researchers validate the purity of this compound for pharmacological studies?
Level: Advanced
Methodological Answer:
- HPLC-MS : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities. Compare retention times and mass spectra with reference standards (e.g., ofloxacin-related compounds) .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values.
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition events (e.g., >2% weight loss below 150°C indicates inadequate drying) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
